molecular formula C18H21N3O5S2 B6426752 4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine CAS No. 2200430-27-7

4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine

Cat. No.: B6426752
CAS No.: 2200430-27-7
M. Wt: 423.5 g/mol
InChI Key: BPPGBRQKZCXSTB-UHFFFAOYSA-N
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Description

4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine is a complex organic compound that features a morpholine ring, a thiazole moiety, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine typically involves multiple steps, including the formation of the thiazole ring, the pyrrolidine moiety, and the benzenesulfonyl group. A common synthetic route might involve:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with an α-halo ketone under basic conditions.

    Synthesis of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and dihaloalkanes.

    Coupling Reactions: The thiazole and pyrrolidine intermediates are then coupled using a carbonylation reaction to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzenesulfonyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine involves its interaction with specific molecular targets. The thiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The benzenesulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}piperidine
  • **4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}pyridine

Uniqueness

4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine is unique due to the presence of the morpholine ring, which can confer different physicochemical properties compared to similar compounds with piperidine or pyridine rings

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c22-17(20-7-5-15(13-20)26-18-19-6-12-27-18)14-1-3-16(4-2-14)28(23,24)21-8-10-25-11-9-21/h1-4,6,12,15H,5,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPGBRQKZCXSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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